molecular formula C6H14ClNO3 B2921490 6-(Aminooxy)hexanoic acid hydrochloride CAS No. 511545-79-2

6-(Aminooxy)hexanoic acid hydrochloride

Cat. No.: B2921490
CAS No.: 511545-79-2
M. Wt: 183.63
InChI Key: UEEXHYAAUJLBTQ-UHFFFAOYSA-N
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Description

6-(Aminooxy)hexanoic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₃. It is a derivative of hexanoic acid, where an aminooxy group is attached to the sixth carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminooxy)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy derivative. The hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-(Aminooxy)hexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminooxy)hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminooxy)hexanoic acid hydrochloride involves the interaction of the aminooxy group with specific molecular targets. The compound can form stable covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. This interaction is often used to study enzyme mechanisms and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A similar compound with an amino group instead of an aminooxy group.

    Hexanoic acid: The parent compound without any functional group modifications.

    6-Hydroxyhexanoic acid: A compound with a hydroxyl group instead of an aminooxy group.

Uniqueness

6-(Aminooxy)hexanoic acid hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the study of enzyme mechanisms and protein modifications.

Properties

IUPAC Name

6-aminooxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXHYAAUJLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511545-79-2
Record name 6-(aminooxy)hexanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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